molecular formula C16H19N3O5S B11129848 5-(3,4-dimethoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide

5-(3,4-dimethoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B11129848
M. Wt: 365.4 g/mol
InChI Key: MLKMONYSGGAAQD-UHFFFAOYSA-N
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Description

5-(3,4-DIMETHOXYPHENYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole carboxamides This compound is characterized by the presence of a dimethoxyphenyl group, a dioxido tetrahydrothiophenyl group, and a pyrazole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-DIMETHOXYPHENYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrazole Ring: Starting from hydrazine derivatives and 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Carboxamide Group: Through the reaction of the pyrazole intermediate with carboxylic acid derivatives or acyl chlorides.

    Attachment of the Dimethoxyphenyl Group: Via electrophilic aromatic substitution or coupling reactions.

    Incorporation of the Dioxido Tetrahydrothiophenyl Group: Through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophenyl group.

    Reduction: Reduction reactions could target the nitro groups or carbonyl functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at the aromatic ring or the pyrazole moiety.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reducing Agents: Including sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, organometallic reagents, or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activity.

    Catalysis: May serve as a ligand or catalyst in organic reactions.

Biology and Medicine

    Pharmacological Studies: Investigated for potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Biochemical Research: Used to study enzyme interactions and metabolic pathways.

Industry

    Material Science:

    Agriculture: May be explored for use in agrochemicals or pesticides.

Mechanism of Action

The mechanism of action of 5-(3,4-DIMETHOXYPHENYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE would depend on its specific application. For instance, if it exhibits pharmacological activity, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-Dimethoxyphenyl)-1H-pyrazole-3-carboxamide: Lacks the dioxido tetrahydrothiophenyl group.

    N-(1,1-Dioxido tetrahydro-3-thiophenyl)-1H-pyrazole-3-carboxamide: Lacks the dimethoxyphenyl group.

    5-Phenyl-N-(1,1-dioxido tetrahydro-3-thiophenyl)-1H-pyrazole-3-carboxamide: Lacks the methoxy groups on the phenyl ring.

Uniqueness

The uniqueness of 5-(3,4-DIMETHOXYPHENYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C16H19N3O5S

Molecular Weight

365.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-(1,1-dioxothiolan-3-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C16H19N3O5S/c1-23-14-4-3-10(7-15(14)24-2)12-8-13(19-18-12)16(20)17-11-5-6-25(21,22)9-11/h3-4,7-8,11H,5-6,9H2,1-2H3,(H,17,20)(H,18,19)

InChI Key

MLKMONYSGGAAQD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NC3CCS(=O)(=O)C3)OC

Origin of Product

United States

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